Cas no 1105200-39-2 (2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide)

2-Chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a pyridazinone moiety and a trifluoromethyl-substituted benzene ring. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical research due to its unique structural framework, which combines electrophilic and nucleophilic reactivity sites. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide functionality offers versatility for further derivatization. Its chloro and pyridazinone groups provide additional points for selective modifications, making it valuable for developing bioactive molecules. The compound's well-defined synthetic pathway ensures consistent purity, supporting its use in high-precision applications.
2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide structure
1105200-39-2 structure
Product name:2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide
CAS No:1105200-39-2
MF:C14H13ClF3N3O3S
MW:395.784531354904
CID:5989536
PubChem ID:30860746

2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide
    • 2-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]-5-(trifluoromethyl)benzenesulfonamide
    • 2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
    • VU0644229-1
    • 2-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-(trifluoromethyl)benzenesulfonamide
    • 1105200-39-2
    • F5480-0051
    • AKOS024509818
    • Inchi: 1S/C14H13ClF3N3O3S/c15-11-5-4-10(14(16,17)18)9-12(11)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2
    • InChI Key: YTYUAXWVWAZAEM-UHFFFAOYSA-N
    • SMILES: C1(S(NCCCN2N=CC=CC2=O)(=O)=O)=CC(C(F)(F)F)=CC=C1Cl

Computed Properties

  • Exact Mass: 395.0318246g/mol
  • Monoisotopic Mass: 395.0318246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 646
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.2Ų
  • XLogP3: 2

2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5480-0051-25mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
25mg
$109.0 2023-09-10
Life Chemicals
F5480-0051-50mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
50mg
$160.0 2023-09-10
Life Chemicals
F5480-0051-1mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
1mg
$54.0 2023-09-10
Life Chemicals
F5480-0051-20mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
20mg
$99.0 2023-09-10
Life Chemicals
F5480-0051-40mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
40mg
$140.0 2023-09-10
Life Chemicals
F5480-0051-20μmol
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5480-0051-5μmol
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
5μmol
$63.0 2023-09-10
Life Chemicals
F5480-0051-30mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
30mg
$119.0 2023-09-10
Life Chemicals
F5480-0051-2μmol
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5480-0051-5mg
2-chloro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-5-(trifluoromethyl)benzene-1-sulfonamide
1105200-39-2
5mg
$69.0 2023-09-10

Additional information on 2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide

Comprehensive Overview of 2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1105200-39-2)

The compound 2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1105200-39-2) is a specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethyl group and pyridazinone moiety, make it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine.

In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The presence of the chloro and trifluoromethyl substituents in this molecule enhances its binding affinity to target proteins, a feature highly sought after in kinase inhibitor development. This aligns with the growing interest in small-molecule therapeutics, as evidenced by frequent searches for "kinase inhibitors" and "sulfonamide drug design" in scientific databases. The compound’s CAS No. 1105200-39-2 is often referenced in patents related to anti-inflammatory agents, reflecting its commercial relevance.

From a synthetic chemistry perspective, the 1,6-dihydropyridazin-1-yl core of this compound offers a strategic handle for further derivatization. This is particularly valuable in fragment-based drug discovery, a hot topic in AI-driven molecular design. Searches for "scaffold hopping" and "molecular hybridization" frequently highlight such structures, underscoring their importance in modern drug development. The propyl linker in the molecule also provides flexibility, enabling researchers to fine-tune physicochemical properties like solubility and bioavailability.

Environmental and regulatory considerations are increasingly shaping compound selection in R&D. The trifluoromethyl group in CAS 1105200-39-2 has been studied for its metabolic stability, addressing concerns about drug persistence—a key focus in green chemistry initiatives. This resonates with frequent queries about "sustainable drug design" and "metabolite prediction," making the compound a relevant case study for computational chemists.

Analytical characterization of this sulfonamide involves advanced techniques like LC-MS and NMR, topics frequently searched alongside "compound purity verification." The chloro-substituted benzene ring generates distinct spectroscopic signatures, aiding in quality control during production. Such details are crucial for manufacturers responding to the pharmaceutical industry’s emphasis on QC/QA compliance.

In material science applications, the π-conjugated system of the pyridazinone component has drawn attention for organic electronic materials. This connects with trending searches for "organic semiconductors" and "biocompatible sensors," positioning the compound as a multidisciplinary research candidate. Its thermal stability profile—often queried as "thermal decomposition of sulfonamides"—further supports such applications.

The patent landscape surrounding 1105200-39-2 reveals its utility in combination therapies, particularly with immunomodulators. This reflects the industry’s shift toward combination drug products, a frequently searched term in regulatory circles. The compound’s sulfonamide pharmacophore appears in several granted patents for autoimmune disease treatments, aligning with investor interest in next-generation immunotherapies.

Emerging computational approaches have enabled virtual screening of derivatives based on this core structure. Searches for "in silico ADMET prediction" and "molecular docking studies" often reference such sulfonamides, highlighting their role in reducing experimental attrition rates. The hydrogen-bond acceptor sites in the molecule make it particularly amenable to structure-based drug design methodologies.

Scale-up synthesis of 2-chloro-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl-5-(trifluoromethyl)benzene-1-sulfonamide presents interesting process chemistry challenges, with many researchers searching for "continuous flow sulfonamide synthesis." The heterocyclic moiety requires careful optimization to prevent side reactions—a topic covered in recent process chemistry symposia and frequently discussed in chemical engineering forums.

In conclusion, CAS 1105200-39-2 represents a structurally sophisticated compound with diverse applications across therapeutic development and material science. Its relevance to trending research areas—from targeted drug delivery to smart materials—ensures continued interest from both academic and industrial researchers. The compound’s unique features address multiple contemporary challenges in molecular design, making it a valuable subject for ongoing investigation.

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